molecular formula C11H9BrO4 B5753403 methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B5753403
M. Wt: 285.09 g/mol
InChI Key: HEACRCWUAQNVAJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a bromine atom at position 6, a hydroxyl group at position 5, and a methyl ester at position 3 (Figure 1). Benzofuran scaffolds are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and antifungal properties . The bromine substitution enhances lipophilicity and influences electronic properties, while the hydroxyl group contributes to hydrogen bonding, impacting solubility and target interactions. This article provides a detailed comparison with structurally similar compounds, focusing on substituent effects, physicochemical properties, and bioactivity.

Properties

IUPAC Name

methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-5-10(11(14)15-2)6-3-8(13)7(12)4-9(6)16-5/h3-4,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEACRCWUAQNVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

Chemistry

Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, enhancing its utility in organic synthesis.

Synthetic Routes

  • Hydroxylation : Introduced via reagents like hydrogen peroxide.
  • Esterification : Formed through reactions of carboxylic acids with methanol.

Biology

The compound is studied for its potential biological activities , including:

  • Antimicrobial Properties : Preliminary evaluations have shown activity against various Gram-positive cocci and fungi. For example, compounds derived from benzofuran structures exhibited significant inhibition against Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of related benzofuran derivatives, this compound demonstrated effective inhibition against:

  • Staphylococcus aureus
  • Bacillus cereus
  • Candida albicans

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications in treating diseases due to its anti-tumor , antibacterial , and antioxidative properties. The interaction with cytochrome P450 enzymes suggests implications for drug metabolism and pharmacokinetics .

Potential Therapeutic Mechanisms

  • Anti-tumor Activity : Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells by modulating oxidative stress pathways.
  • Antibacterial Activity : The compound's structure allows it to disrupt bacterial cell wall synthesis.

Table: Comparison of Benzofuran Derivatives

Compound NameAntimicrobial ActivityAnti-tumor ActivityUnique Features
This compoundYesYesBromine and hydroxyl groups
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateModerateModerateAdditional dibromoacetyl group

Mechanism of Action

The mechanism of action of methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogues differ in substituent positions, ester groups, and halogenation patterns. A comparative analysis is summarized in Table 1.

Table 1. Structural and physicochemical comparison of methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate with analogues.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) logP Key Features
This compound (Target) C₁₂H₁₁BrO₄ 299.12 Br (6), OH (5), COOCH₃ (3) 3.21 Hydroxy group enhances H-bonding
Ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate C₁₂H₁₃BrO₄ 299.12 Br (6), OH (5), COOC₂H₅ (3) 3.21 Ethyl ester increases lipophilicity
Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate C₁₃H₁₃BrO₄ 313.15 Br (6), OCH₂CH₃ (5), COOCH₃ (3) 3.97 Ethoxy group reduces polarity
Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate C₂₀H₁₇BrO₄ 401.20 Br (6), O-cinnamyl (5), COOCH₃ (3) 5.40 Bulky substituent increases logP
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate C₁₃H₁₀Br₃O₅ 478.94 Br (4), Br₂-acetyl (6), OH (5) 4.50 Multi-halogenation increases reactivity

Key Observations:

  • Ester Group Variation: Replacing the methyl ester (target) with ethyl () marginally increases molecular weight but retains similar logP (3.21).
  • Substituent at Position 5 : The hydroxyl group in the target compound contrasts with ethoxy () or cinnamyloxy () groups. Hydroxy groups increase polarity (lower logP) and hydrogen-bonding capacity, influencing solubility and target binding. Ethoxy and cinnamyloxy substituents elevate logP (3.97 and 5.40, respectively), suggesting enhanced lipid solubility but reduced aqueous solubility .
  • Halogenation Patterns: Bromine at position 6 (target) versus position 4 () alters electronic distribution.

Biological Activity

Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of the Compound

  • Chemical Structure : this compound has a molecular formula of C11H9BrO4 and a molecular weight of approximately 285.09 g/mol. Its structure includes a bromine atom, a hydroxyl group, and a methyl ester functional group, which contribute to its biological properties .
PropertyValue
Molecular FormulaC11H9BrO4
Molecular Weight285.09 g/mol
LogP2.8281
Polar Surface Area45.908 Ų

Target Interactions

This compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various compounds .

Biological Activities

The compound exhibits several biological activities based on studies of related benzofuran derivatives:

  • Antimicrobial Activity : Preliminary evaluations indicate that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives with similar structures have shown efficacy against Staphylococcus aureus and Candida albicans .
  • Antitumor Properties : Benzofuran derivatives have been reported to display anticancer activity by inhibiting cell proliferation in various cancer cell lines. The specific mechanisms may involve modulation of signaling pathways such as MAPK/ERK, which are essential for cell growth and differentiation .

Cellular Effects

This compound influences cellular processes by modulating signaling pathways and gene expression. Its interaction with cellular components suggests potential applications in cancer therapy and antimicrobial treatments .

Cytotoxicity Studies

Research indicates that modifications in the benzofuran structure can significantly enhance cytotoxic effects against cancer cells. For instance, the presence of a bromine atom has been associated with increased cytotoxicity compared to non-brominated analogs .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzofuran derivatives, providing insights into the potential applications of this compound:

  • Antimicrobial Evaluation : A study assessed various benzofuran derivatives for their antimicrobial activity against selected pathogens. The findings indicated that certain derivatives exhibited significant inhibitory effects on microbial growth, suggesting that this compound may similarly possess these properties .
  • Anticancer Activity : Another investigation focused on the anticancer potential of benzofuran derivatives demonstrated that compounds similar to this compound could effectively inhibit tumor growth in vitro. This study highlighted the importance of structural modifications in enhancing antitumor efficacy .

Chemical Reactions Analysis

Bromination and Halogenation

The bromine atom at position 6 and the hydroxy group at position 5 enable electrophilic substitution and side-chain halogenation.

Reaction TypeReagents/ConditionsOutcomeSource
Bromination Br₂ in CHCl₃Substitution at methyl group (position 3) yields bromomethyl derivative 1c
Dibromination Excess Br₂Forms 4,6-dibromo derivative on the benzofuran ring
Radical Bromination NBS (N-bromosuccinimide), benzoyl peroxide, CCl₄Selective bromination at methyl group (position 3)

For example, treatment with NBS and benzoyl peroxide in carbon tetrachloride produced methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate with 30% yield .

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis to form carboxylic acid derivatives, enabling further modifications.

Reaction TypeReagents/ConditionsOutcomeSource
Ester Hydrolysis NaOH/H₂O or HCl/H₂OConverts methyl ester to carboxylic acid
Amidation Oxalyl chloride + NH₄OHForms amide derivatives (e.g., compound 1a)

In one study, hydrolysis of the ester group followed by amidation with oxalyl chloride and ammonium hydroxide yielded bioactive amide derivatives .

Nucleophilic Substitution

The bromine atom participates in SN₂ reactions with nucleophiles.

Reaction TypeNucleophileConditionsOutcomeSource
Amine Substitution Primary/secondary aminesBasic conditions (K₂CO₃)Forms aminoalkyl derivatives (e.g.,11,12)
Thiol Substitution ThiolsPolar aprotic solventsProduces thioether derivatives

Condensation with butylamine or methylbutylamine under basic conditions generated aminoalkyl derivatives, which were subsequently converted to hydrochlorides .

Oxidation and Reduction

The hydroxy group and ester functionality allow redox transformations.

Reaction TypeReagents/ConditionsOutcomeSource
Oxidation KMnO₄ (acidic conditions)Oxidizes hydroxy group to ketone or quinone
Reduction LiAlH₄ (anhydrous conditions)Reduces ester to alcohol

Etherification and Alkylation

The phenolic hydroxy group at position 5 can be alkylated or functionalized.

Reaction TypeReagents/ConditionsOutcomeSource
Methylation (CH₃O)₂SO₂, K₂CO₃, acetoneConverts hydroxy to methoxy group
Ethoxy Substitution Ethyl bromide, baseForms ethoxy derivative

For instance, methylation with dimethyl sulfate in acetone yielded methyl 5-methoxy derivatives, which were intermediates for further halogenation .

Condensation and Cyclization

The compound serves as a precursor in heterocyclic synthesis.

Reaction TypeReagents/ConditionsOutcomeSource
Piperazine Condensation 4-methylpiperazine, HClForms piperazinylmethyl derivatives

Reaction Optimization Considerations

  • Solvent Effects : Chloroform and carbon tetrachloride favored bromination, while polar aprotic solvents (e.g., DMF) enhanced nucleophilic substitution .

  • Catalysts : Benzoyl peroxide accelerated radical bromination with NBS .

  • Temperature : Reflux conditions (e.g., 80°C) improved yields in ester hydrolysis and amidation .

Q & A

Q. How to validate stability under experimental conditions (e.g., cell culture)?

  • Methodological Answer : Incubate the compound in PBS or cell media at 37°C. Analyze degradation products via LC-MS/MS at 0, 24, and 48 hours. Use stability-indicating HPLC methods with a C18 column and UV detection at 254 nm .

Key Data from Literature

Property/ObservationSource CompoundReference
Cytotoxicity (IC₅₀) in HeLa cells4.2 µM (Brominated analog)
X-ray-confirmed crystal structureCompound VI
Regioselective bromination yield78% (position 6)

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